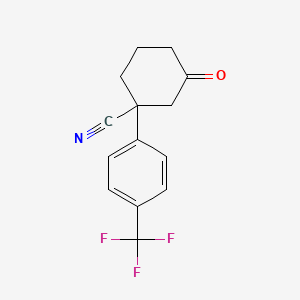![molecular formula C8H9N3O B13097719 (2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pyrrolopyrazine derivatives, including (2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol, involves several synthetic routes. One common method is the transition-metal-free strategy, which includes the following steps :
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by Cs₂CO₃/DMSO to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve metal-catalyzed reactions, such as palladium-catalyzed Sonogashira cross-coupling followed by base-induced C-N cyclization . These methods are efficient and provide high yields of the desired compounds.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of pharmaceuticals, organic materials, and natural products.
Mechanism of Action
The mechanism of action of (2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinase activity, which is crucial for various cellular processes, including cell growth, differentiation, and apoptosis . The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities compared to pyrrolo[2,3-b]pyrazine derivatives.
Pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
Uniqueness
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is unique due to its specific structure, which allows it to exhibit a wide range of biological activities, particularly kinase inhibition . This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-5-2-9-8-7(11-5)6(4-12)3-10-8/h2-3,12H,4H2,1H3,(H,9,10) |
InChI Key |
RFMZDRXGVGTRDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=CN2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
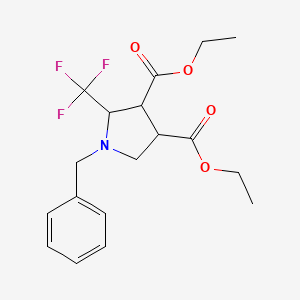
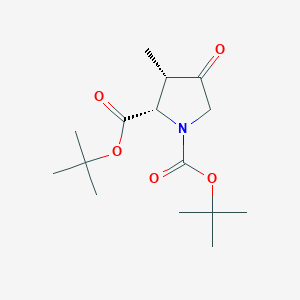
![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
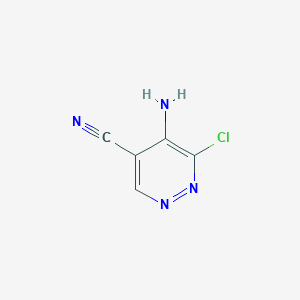

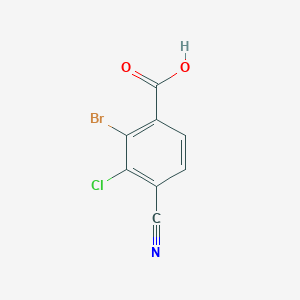

![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)

![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
